molecular formula C40H53N9O6 B12378137 cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]

cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]

Cat. No.: B12378137
M. Wt: 755.9 g/mol
InChI Key: WCNGAVKBHXZVJO-JRNXVZILSA-N
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Description

Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] is a cyclic peptide composed of six amino acids: D-histidine, proline, D-tryptophan, isoleucine, and two piperidinecarboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the linear peptide chain, the compound is cyclized by removing the protecting groups and cleaving the peptide from the resin under acidic conditions .

Industrial Production Methods

Industrial production of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and drug delivery systems

Mechanism of Action

The mechanism of action of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[His-Pro]
  • Cyclo[Pro-Pro]
  • Cyclo[Trp-Pro]
  • Cyclo[Val-Pro]
  • Cyclo[Phe-Pro]

Uniqueness

Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] stands out due to its specific amino acid composition and the presence of two piperidinecarboxyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C40H53N9O6

Molecular Weight

755.9 g/mol

IUPAC Name

(1R,8S,11R,17S,20R,23S)-23-[(2S)-butan-2-yl]-11-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-3,10,13,19,22,25-hexazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone

InChI

InChI=1S/C40H53N9O6/c1-3-24(2)34-40(55)49-17-9-7-14-33(49)39(54)48-16-8-6-13-31(48)37(52)45-30(20-26-22-41-23-43-26)38(53)47-18-10-15-32(47)36(51)44-29(35(50)46-34)19-25-21-42-28-12-5-4-11-27(25)28/h4-5,11-12,21-24,29-34,42H,3,6-10,13-20H2,1-2H3,(H,41,43)(H,44,51)(H,45,52)(H,46,50)/t24-,29+,30+,31-,32-,33+,34-/m0/s1

InChI Key

WCNGAVKBHXZVJO-JRNXVZILSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N3CCCC[C@H]3C(=O)N[C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7

Origin of Product

United States

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